Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)-
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Overview
Description
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- is a complex organic compound known for its antimicrobial properties. It is a derivative of ristomycin A, a glycopeptide antibiotic. The aglycone form refers to the molecule without its sugar moiety, which is often crucial for its biological activity. This compound is characterized by its intricate structure, which includes multiple chlorinated and demethylated sites, making it a subject of interest in both synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- typically involves a multi-step organic synthesis process. This includes the chlorination and demethylation of specific sites on the ristomycin A molecule. The process often requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound is generally more complex due to the need for large-scale synthesis. It involves the use of advanced biotechnological methods, including fermentation processes followed by chemical modifications. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Mechanism of Action
The mechanism of action of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- involves its interaction with bacterial cell walls. The compound binds to specific sites on the bacterial cell wall, inhibiting cell wall synthesis and leading to cell lysis. This action is facilitated by its chlorinated and demethylated sites, which enhance its binding affinity and antimicrobial efficacy .
Comparison with Similar Compounds
Similar Compounds
Ristomycin A: The parent compound with a sugar moiety.
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Uniqueness
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- is unique due to its specific structural modifications, which enhance its antimicrobial properties and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C73H55Cl2N7O20 |
---|---|
Molecular Weight |
1421.2 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-22-(9H-fluoren-9-ylmethoxycarbonylamino)-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C73H55Cl2N7O20/c74-46-17-30-9-15-52(46)101-55-24-35-25-56(65(55)89)102-53-16-12-33(22-47(53)75)64(88)63-71(95)80-62(72(96)97)44-27-37(84)28-51(87)57(44)43-21-31(10-13-49(43)85)58(68(92)81-63)78-70(94)61(35)79-69(93)60-34-19-36(83)26-38(20-34)100-54-23-32(11-14-50(54)86)59(67(91)76-48(18-30)66(90)77-60)82-73(98)99-29-45-41-7-3-1-5-39(41)40-6-2-4-8-42(40)45/h1-17,19-28,45,48,58-64,83-89H,18,29H2,(H,76,91)(H,77,90)(H,78,94)(H,79,93)(H,80,95)(H,81,92)(H,82,98)(H,96,97)/t48-,58-,59+,60+,61-,62+,63+,64-/m1/s1 |
InChI Key |
FUTUPNWILRYOCM-AVRBPNGPSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)O)O)C(=O)N[C@@H]8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)O)O)C(=O)NC8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
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